molecular formula C15H16ClN3O4S B15178133 5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid CAS No. 84912-14-1

5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid

Cat. No.: B15178133
CAS No.: 84912-14-1
M. Wt: 369.8 g/mol
InChI Key: OJYHXEGJQSWREJ-UHFFFAOYSA-N
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Description

. This compound is a synthetic azo dye, which is commonly used in various industrial applications due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid typically involves the diazotization of 4-amino-5-ethoxy-o-toluidine followed by coupling with 2-chlorobenzenesulphonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. The azo group (-N=N-) plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-amino-5-methoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid
  • 5-[(4-amino-5-ethoxy-m-tolyl)azo]-2-chlorobenzenesulphonic acid
  • 5-[(4-amino-5-ethoxy-p-tolyl)azo]-2-chlorobenzenesulphonic acid

Uniqueness

5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to its analogs. The presence of the ethoxy group enhances its solubility and stability, making it more suitable for various industrial applications .

Properties

CAS No.

84912-14-1

Molecular Formula

C15H16ClN3O4S

Molecular Weight

369.8 g/mol

IUPAC Name

5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonic acid

InChI

InChI=1S/C15H16ClN3O4S/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22/h4-8H,3,17H2,1-2H3,(H,20,21,22)

InChI Key

OJYHXEGJQSWREJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)N

Origin of Product

United States

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